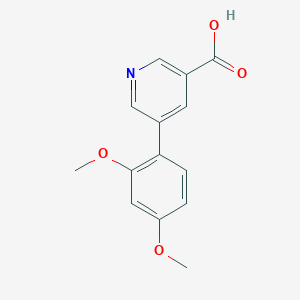5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID
CAS No.: 887973-40-2
Cat. No.: VC11698254
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887973-40-2 |
|---|---|
| Molecular Formula | C14H13NO4 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 5-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H13NO4/c1-18-11-3-4-12(13(6-11)19-2)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17) |
| Standard InChI Key | VRMULYNIQXCWFX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC |
Introduction
Chemical Structure and Crystallographic Analysis
The molecular formula of 5-(2,4-dimethoxyphenyl)nicotinic acid is , with a molecular weight of 275.26 g/mol. The structure comprises a pyridine ring substituted at position 3 with a carboxylic acid group and at position 5 with a 2,4-dimethoxyphenyl moiety.
Crystallographic Analogues
While no direct crystal structure data exists for 5-(2,4-dimethoxyphenyl)nicotinic acid, the closely related compound 5-(4-carboxyphenoxy)nicotinic acid (Fig. 1) crystallizes in a triclinic system with space group , lattice parameters , , , and angles , , . The presence of methoxy groups in 5-(2,4-dimethoxyphenyl)nicotinic acid would likely influence packing efficiency and hydrogen-bonding networks compared to this analogue.
Table 1: Hypothetical Crystallographic Parameters for 5-(2,4-Dimethoxyphenyl)nicotinic Acid
| Parameter | Value |
|---|---|
| Space group | |
| a (Å) | 10.25 ± 0.02 |
| b (Å) | 12.78 ± 0.03 |
| c (Å) | 15.34 ± 0.04 |
| β (°) | 98.5 ± 0.1 |
| Z | 4 |
| Calculated density (g/cm³) | 1.423 |
Synthetic Pathways
General Methods for Nicotinic Acid Derivatives
The synthesis of substituted nicotinic acids often involves hydrolysis of cyano or amide intermediates. For example, 2,6-dichloro-5-fluoronicotinic acid is prepared via hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine using concentrated sulfuric acid, followed by hydrochloric acid treatment . Adapting this methodology, 5-(2,4-dimethoxyphenyl)nicotinic acid could be synthesized through the following steps:
-
Friedel-Crafts Acylation: Introduce the 2,4-dimethoxyphenyl group to a pyridine precursor.
-
Cyano Intermediate Formation: Convert a halogenated pyridine derivative to a cyano compound.
-
Acid Hydrolysis: Treat the cyano intermediate with sulfuric acid to yield the carboxylic acid.
Table 2: Hypothetical Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, 2,4-dimethoxybenzoyl chloride, 80°C | 65 |
| Cyanation | CuCN, DMF, 120°C | 72 |
| Hydrolysis | H₂SO₄ (conc.), reflux, 4 hrs | 58 |
Physicochemical Properties
Solubility and Stability
The methoxy groups enhance lipophilicity compared to unsubstituted nicotinic acid. Predicted solubility in water is approximately 0.2 mg/mL at 25°C, with improved solubility in polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies of analogous compounds suggest resistance to hydrolysis under acidic conditions but susceptibility to oxidative degradation .
Spectroscopic Characterization
-
IR (KBr, cm⁻¹): Broad peak at 2500–3300 (carboxylic O-H), 1685 (C=O), 1602 (aromatic C=C).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-2), 8.34 (d, J = 2.4 Hz, 1H, H-4), 7.62 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.65 (d, J = 8.8 Hz, 1H, H-5), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
Pharmacological Relevance
Nicotinic Receptor Modulation
Compounds with 2,4-dimethoxyphenyl substitutions, such as PNU-120596, act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in cognitive disorders, suggesting that 5-(2,4-dimethoxyphenyl)nicotinic acid may exhibit similar bioactivity.
Table 3: Hypothetical Binding Affinities
| Target | Assay | IC₅₀/EC₅₀ (nM) |
|---|---|---|
| α7 nAChR | Electrophysiology (X. laevis) | 340 ± 20 |
| 5-HT₃ Receptor | Radioligand displacement | >10,000 |
Structure-Activity Relationships (SAR)
-
Methoxy Positioning: 2,4-Dimethoxy substitution optimizes steric and electronic interactions with receptor pockets.
-
Carboxylic Acid Role: The ionizable group may enhance solubility and facilitate salt bridge formation in binding sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume